![molecular formula C17H12N6 B2840805 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine CAS No. 685107-78-2](/img/structure/B2840805.png)
2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a hybrid of triazole and pyrimidine, two chemical structures known for their wide range of pharmacological activities .
Synthesis Analysis
The compound is synthesized as part of a series of novel triazole-pyrimidine-based compounds . The structures of these compounds are confirmed by mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is known to exhibit a wide range of pharmacological activities . The compound also contains a triazole ring, another important active pharmaceutical scaffold .Chemical Reactions Analysis
The compound is part of a series of novel 1,2,4-triazole derivatives, which have been synthesized and evaluated for their biological activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives led to the discovery of compounds with potent anti-fibrotic properties . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated remarkable anti-fibrosis activity. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Electrochromic and Optical Devices
Studies have explored the redox properties of tris[4-(triazol-1-yl)pyridin-2-yl]amine, a related compound . Understanding its interconversion between different redox states provides insights into its potential applications in electrochromic and optical devices.
Tie-2 Kinase Inhibition for Tumor Angiogenesis
The evolution of highly selective and potent 2-(pyridin-2-yl)pyrimidine-based Tie-2 kinase inhibitors has been investigated . These inhibitors show selectivity over other kinases, making them promising candidates for targeting Tie-2 signaling pathways involved in tumor angiogenesis.
Synthetic Design for 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
The synthetic design of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves several routes, including acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This approach provides access to a class of compounds with potential biological activities.
Antimicrobial and Antiviral Properties
Pyrimidine derivatives, including those containing the 2-(pyridin-2-yl)-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine core, have demonstrated antimicrobial and antiviral activities . These compounds could be explored further for their therapeutic potential.
Anti-Tubercular Potential
Related imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity . While not directly the same compound, this highlights the broader interest in heterocyclic structures for combating infectious diseases.
Mécanisme D'action
Target of Action
The primary targets of 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits promising neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties . It also shows promising neuroprotective activity by reducing the expression of ER stress and apoptosis markers . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Propriétés
IUPAC Name |
2-pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c1-2-9-19-16(3-1)17-20-10-8-15(22-17)13-4-6-14(7-5-13)23-12-18-11-21-23/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFXPIJWSWRXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)
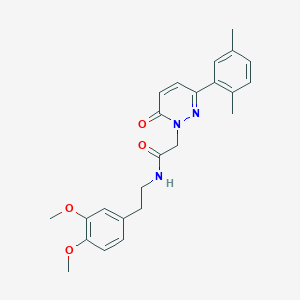


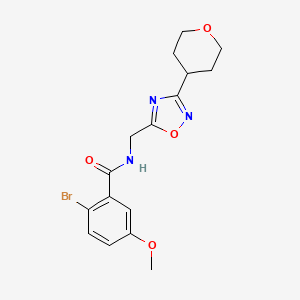
![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)
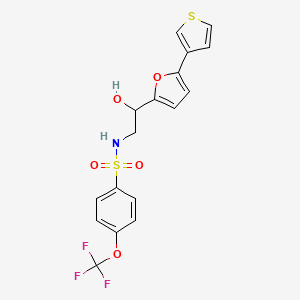
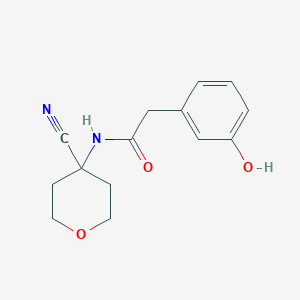

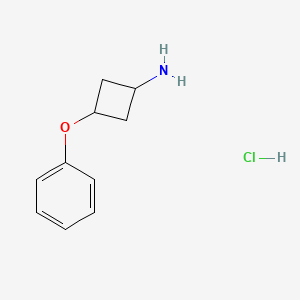
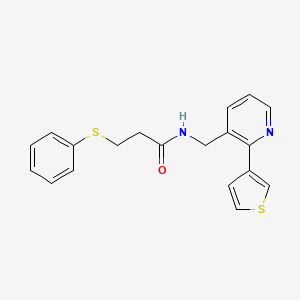
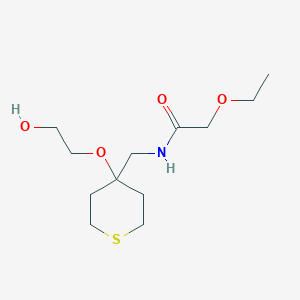
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)
